molecular formula C24H20N2O4 B3019659 3-(4-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one CAS No. 951976-08-2

3-(4-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one

Cat. No.: B3019659
CAS No.: 951976-08-2
M. Wt: 400.434
InChI Key: XXXQEWVVTVMFTF-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a useful research compound. Its molecular formula is C24H20N2O4 and its molecular weight is 400.434. The purity is usually 95%.
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Biological Activity

3-(4-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antioxidant research. This article aims to summarize the current understanding of its biological activity based on diverse scientific sources.

The compound has the following molecular characteristics:

  • Molecular Formula : C24H20N2O4
  • Molecular Weight : 400.434 g/mol
  • CAS Number : 951976-08-2

These properties make it a subject of interest in medicinal chemistry, especially concerning its structural features that may contribute to its biological effects.

Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. The DPPH radical scavenging method has been employed to evaluate its effectiveness. Compounds similar to this compound have shown radical scavenging activity comparable to or exceeding that of well-known antioxidants like ascorbic acid .

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (IC50)Comparison to Ascorbic Acid
This compoundTBDTBD
Ascorbic Acid0.5 mMReference

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has been tested against several cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The results indicate that compounds with similar structures exhibit cytotoxic effects, with some derivatives showing higher efficacy against U-87 cells compared to MDA-MB-231 cells .

Table 2: Anticancer Activity Data

Cell LineCompound TestedIC50 Value (µM)
U-87 (Glioblastoma)This compoundTBD
MDA-MB-231 (Breast)Similar DerivativeTBD

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the oxazine ring and methoxyphenyl group contributes to its ability to interact with cellular pathways associated with oxidative stress and cancer cell proliferation.

Case Studies

A study conducted by the National Cancer Institute evaluated various compounds for their antitumor activity across 60 different cancer cell lines. This compound was among those identified as having promising antineoplastic activity. The findings suggest that modifications to the core structure can enhance activity against specific cancer types .

Properties

IUPAC Name

3-(4-methoxyphenyl)-9-(pyridin-3-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c1-28-19-7-4-17(5-8-19)20-11-18-6-9-22-21(23(18)30-24(20)27)14-26(15-29-22)13-16-3-2-10-25-12-16/h2-12H,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXQEWVVTVMFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(C4=C(C=C3)OCN(C4)CC5=CN=CC=C5)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.